![molecular formula C14H11Li B12567817 lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide CAS No. 354821-79-7](/img/structure/B12567817.png)
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by a tricyclic structure that includes a cyclopenta[a]naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide typically involves the reaction of lithium with 2-methyl-3H-cyclopenta[a]naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions usually include low temperatures to ensure the stability of the lithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups .
Scientific Research Applications
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where it replaces a functional group in a target molecule with its own structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide include other lithium naphthalenides and related polycyclic aromatic hydrocarbons, such as:
- Lithium naphthalenide
- Sodium naphthalenide
- Potassium naphthalenide
Uniqueness
What sets this compound apart from these similar compounds is its specific tricyclic structure and the presence of a methyl group at the 2-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
354821-79-7 |
|---|---|
Molecular Formula |
C14H11Li |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide |
InChI |
InChI=1S/C14H11.Li/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10;/h2-9H,1H3;/q-1;+1 |
InChI Key |
DSTUNUZMECEBFM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC2=C([CH-]1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


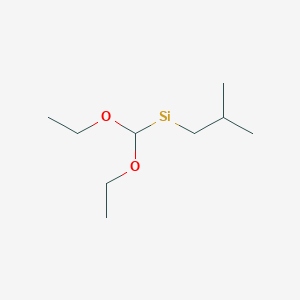
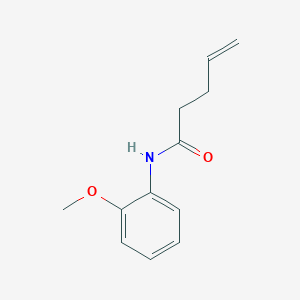
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
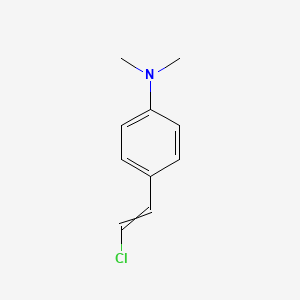

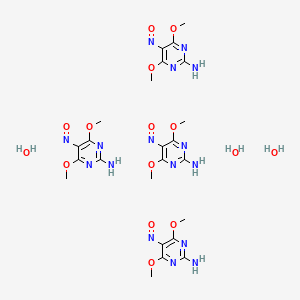
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
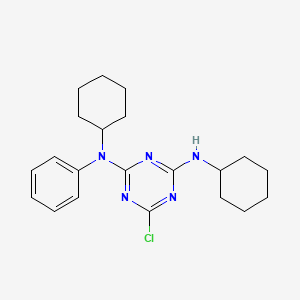
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
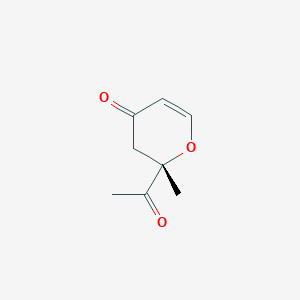
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
